Methyl 5-(methoxymethyl)furan-2-carboxylate

説明

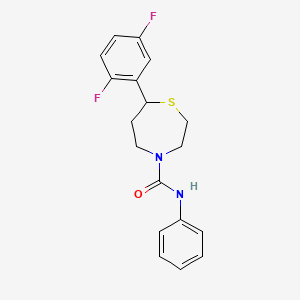

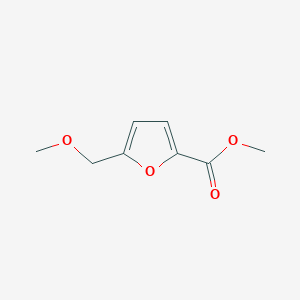

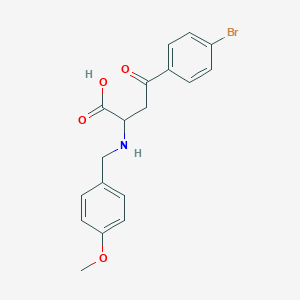

“Methyl 5-(methoxymethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of “Methyl 5-(methoxymethyl)furan-2-carboxylate” can be achieved through a one-pot multicomponent Biginelli reaction . Another method involves the dehydration of hexoses and subsequent etherification of hydroxymethylfurfural (HMF) .Molecular Structure Analysis

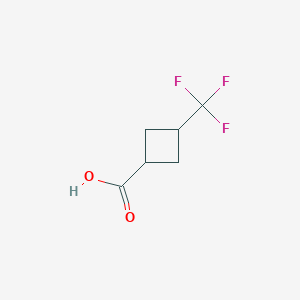

The molecular structure of “Methyl 5-(methoxymethyl)furan-2-carboxylate” is characterized by the presence of a furan ring, an ester group, and a methoxymethyl group .Chemical Reactions Analysis

“Methyl 5-(methoxymethyl)furan-2-carboxylate” can react with ethylene in the presence of Sn-Beta to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion .科学的研究の応用

Antimycobacterial Activity

Methyl 5-(methoxymethyl)furan-2-carboxylate: belongs to a class of compounds with promising antimycobacterial properties. These agents have the ability to interfere with iron homeostasis, a crucial aspect in the survival of Mycobacterium tuberculosis (Mtb) . Iron acquisition is essential for Mtb’s virulence, and inhibiting this process could lead to novel anti-TB drugs.

Tuberculosis Treatment

Given the global impact of tuberculosis (TB), finding new drugs is critical. TB remains a major cause of death, and the emergence of drug-resistant strains poses additional challenges . Researchers are exploring compounds like methyl 5-(methoxymethyl)furan-2-carboxylate as potential anti-TB candidates.

Salicylate Synthase Inhibition

The compound targets salicylate synthase MbtI in Mtb. MbtI catalyzes the biosynthesis of siderophores (mycobactins and carboxymycobactins), which are essential for iron supply in Mtb . By inhibiting MbtI, this compound disrupts iron acquisition, potentially weakening the pathogen.

Structural Analysis

Researchers have analyzed the crystal structure of a fluorinated ester derivative of this compound using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . Understanding its structure aids in drug design and optimization.

Cytotoxicity Studies

Methyl 5-(methoxymethyl)furan-2-carboxylate: and its derivatives have been investigated for cytotoxicity against cancer cell lines (HeLa, HepG2, and Vero) and Gram-positive/negative bacteria . These studies explore its potential beyond TB treatment.

Synthesis of Fused Furans

Beyond its biological applications, methyl 5-(methoxymethyl)furan-2-carboxylate has been used in the synthesis of cis-fused 5-oxofuro[2,3-b]furans . These fused furans have diverse uses in organic chemistry.

将来の方向性

特性

IUPAC Name |

methyl 5-(methoxymethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYHQVZORYVUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(methoxymethyl)furan-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)

![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)